2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide
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Overview
Description
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide is a complex organic compound with a unique structure that combines elements of pyrimidine and indole. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide typically involves a multi-step process. One common method includes the condensation of appropriate indole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow systems .
Chemical Reactions Analysis
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can occur at different positions on the molecule, often facilitated by reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in studies related to enzyme inhibition and protein binding.
Medicine: Research has indicated its potential as an anti-cancer agent, with studies showing its ability to inhibit tumor growth.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism by which 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate various biochemical pathways, leading to the observed biological effects. Computational studies have suggested that the compound may interact with the Toll-like receptor 4 (TLR4) complex, modulating immune responses .
Comparison with Similar Compounds
Similar compounds to 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide include other pyrimidoindole derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly alter their chemical and biological properties.
Biological Activity
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide is a complex organic compound that belongs to the class of pyrimidoindoles. Its unique structure features a pyrimidine and indole framework, which are known to contribute to various biological activities. This article delves into the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O2, with a molecular weight of approximately 342.39 g/mol. The compound's structure includes a pyrimido-indole core fused with an acetamide group, enhancing its lipophilicity and potentially its biological activity.
Table 1: Structural Features
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
This compound | C18H22N4O2 | 342.39 | Pyrimido-indole, Acetamide |
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activity of this compound has not been extensively documented; however, its structural characteristics suggest potential in several therapeutic areas.
Anticancer Activity
Pyrimidoindoles have been studied for their ability to inhibit cancer cell proliferation. Compounds similar to this compound have shown promise in targeting specific kinases involved in tumor growth. For instance:
- Mechanism : The compound may inhibit kinases such as CDK and PI3K pathways that are critical for cell cycle regulation.
Antimicrobial Properties
Pyrimidoindoles have also been explored for their antimicrobial properties against a range of pathogens. The incorporation of various functional groups can enhance the activity against bacteria and fungi.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may bind to enzymes crucial for cell proliferation or survival.
- Receptor Modulation : It could alter receptor activity affecting downstream signaling pathways.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insights into its potential applications:
- Study on Pyrimidoindole Derivatives : A study demonstrated that derivatives with similar structural motifs inhibited cancer cell lines effectively.
- Findings : IC50 values indicated significant potency against breast and lung cancer cell lines.
- Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of pyrimidoindole compounds in animal models.
- Results : Reduced levels of TNF-alpha and IL-6 were observed post-treatment.
Comparison with Similar Compounds
The biological activities of this compound can be compared with other pyrimidoindole derivatives:
Table 2: Comparison of Biological Activities
Compound Name | Biological Activity | Notable Features |
---|---|---|
2-{8-Fluoro-4-oxo-pyrimidinyl}acetamide | Anticancer | Fluorinated derivative enhancing potency |
2-(6-Methylpyrimidinyl)-N-(phenyl)acetamide | Anti-inflammatory | Modulates cytokine release |
1-(Indolin)-5-Yl-[3-(Thiazole)]Methanone | Analgesic | Indole core with piperazine |
Properties
IUPAC Name |
2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-2-3-6-9-18-14(22)10-21-11-19-15-12-7-4-5-8-13(12)20-16(15)17(21)23/h4-5,7-8,11,20H,2-3,6,9-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZJBDXCLHJIHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CN1C=NC2=C(C1=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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